4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
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Overview
Description
4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronic acid derivative that has gained attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a dimethyl group, and a dioxaborolane moiety attached to a benzamide core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves a two-step substitution reactionThe reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the dioxaborolane moiety can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of fluorine-containing drugs that exhibit high biological activity and stability.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s affinity for certain enzymes and receptors, while the dioxaborolane moiety facilitates its participation in coupling reactions. These interactions can lead to the modulation of biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can be compared with other boronic acid derivatives and fluorine-containing compounds. Similar compounds include:
Phenylboronic Acid Pinacol Ester: This compound shares the dioxaborolane moiety but lacks the fluorine and dimethyl groups, making it less reactive in certain contexts.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound is similar but contains an aniline group instead of a benzamide, leading to different reactivity and applications.
4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonate:
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity, stability, and biological activity.
Properties
IUPAC Name |
4-fluoro-N,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO3/c1-9-7-12(17)11(8-10(9)13(19)18-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEAOMXPONPHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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